molecular formula C9H14N2O B1305446 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 899709-49-0

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1305446
CAS No.: 899709-49-0
M. Wt: 166.22 g/mol
InChI Key: LLKWRJLYBFSPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C9H14N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with appropriate aldehydes. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and concentrated hydrochloric acid to adjust the pH to around 2.5. The reaction mixture is then heated under reflux for several hours. After the reaction is complete, the product is isolated by adjusting the pH to around 13 using a sodium hydroxide solution, followed by recrystallization from n-propanol .

Chemical Reactions Analysis

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:

    3-Methyl-1H-pyrazole-4-carbaldehyde: Similar in structure but lacks the butyl group, which may affect its solubility and reactivity.

    1-Butyl-1H-pyrazole-4-carbaldehyde: Lacks the methyl group, which can influence its chemical properties and biological activity.

    1-Butyl-3-methyl-1H-pyrazole:

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-butyl-3-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-4-5-11-6-9(7-12)8(2)10-11/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKWRJLYBFSPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.